molecular formula C₂₂H₂₆N₂O₃ B1140843 9-Acetyl Apoquinidine Methyl Ether CAS No. 139239-49-9

9-Acetyl Apoquinidine Methyl Ether

Cat. No.: B1140843
CAS No.: 139239-49-9
M. Wt: 366.45
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Description

9-Acetyl Apoquinidine Methyl Ether is a synthetic derivative of quinidine, a well-known alkaloid used in the treatment of cardiac arrhythmias. This compound is primarily used in proteomics research and has a molecular formula of C22H26N2O3 and a molecular weight of 366.45 .

Chemical Reactions Analysis

9-Acetyl Apoquinidine Methyl Ether, like other ethers, is generally unreactive towards most reagents, making it an excellent solvent for various reactions. it can undergo cleavage of the C–O bond when treated with strong acids. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Acetyl Apoquinidine Methyl Ether is primarily used in proteomics research. It serves as a reference standard in pharmaceutical testing and is utilized in various chemical and biological studies. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study the properties and interactions of proteins and other biomolecules .

Mechanism of Action

The exact mechanism of action of 9-Acetyl Apoquinidine Methyl Ether is not well-documented. as a derivative of quinidine, it is likely to interact with similar molecular targets and pathways. Quinidine is known to block sodium channels in the heart, thereby stabilizing the cardiac membrane and preventing arrhythmias. It is possible that this compound exerts its effects through similar mechanisms .

Comparison with Similar Compounds

9-Acetyl Apoquinidine Methyl Ether is unique due to its specific acetyl and methyl modifications. Similar compounds include other derivatives of quinidine, such as quinidine sulfate and quinidine gluconate. These compounds share similar core structures but differ in their functional groups, which can affect their chemical properties and biological activities .

Properties

IUPAC Name

[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZUZKZOWNTJI-JJJURRGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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